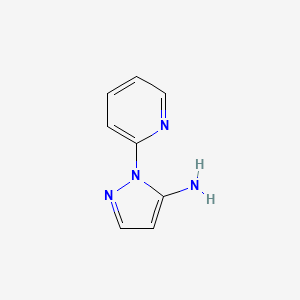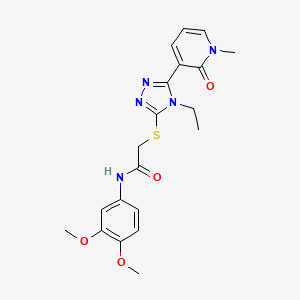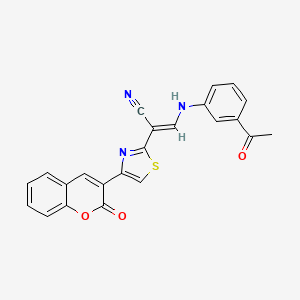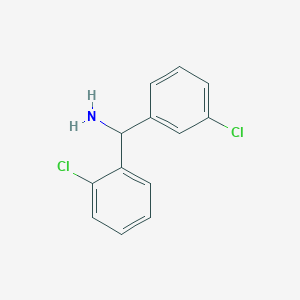
二甲基 5-(2,5-二甲基-1H-吡咯-1-基)间苯二甲酸酯
描述
“5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid” is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13NO4/c1-8-3-4-9(2)15(8)12-6-10(13(16)17)5-11(7-12)14(18)19/h3-7H,1-2H3,(H,16,17)(H,18,19) .Chemical Reactions Analysis
The specific chemical reactions involving “5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid” are not detailed in the sources I found .科学研究应用
Metal-Organic Frameworks (MOFs)
The compound can be used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials made up of metal ions or clusters coordinated to organic ligands. They are known for their structural versatility and controlled porosity .
Antibacterial Activity
The compound has shown potential in antibacterial activity. It can be used in the development of new drugs with antibacterial properties .
Antitubercular Activity
The compound has shown potential in antitubercular activity. It can be used in the development of new drugs with antitubercular properties .
Enoyl ACP Reductase and DHFR Enzyme Inhibitors
The compound has shown potential as dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. These enzymes are important targets in the development of antimicrobial and anticancer drugs .
Monoclonal Antibody Production
The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell culture. This could be beneficial in the production of therapeutic monoclonal antibodies .
Control of Galactosylation Level
The compound has shown potential in controlling the level of galactosylation for the N-linked glycans. This is a critical quality attribute of therapeutic monoclonal antibodies .
作用机制
Target of Action
Compounds with similar structures have been found to interact with various cellular targets .
Mode of Action
It’s worth noting that similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
It’s known that similar compounds can influence various cellular processes, including energy metabolism and protein synthesis .
Pharmacokinetics
The compound’s solubility in various solvents and its melting and boiling points suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been found to have effects on cell growth, glucose uptake rate, and intracellular atp levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
安全和危害
未来方向
属性
IUPAC Name |
dimethyl 5-(2,5-dimethylpyrrol-1-yl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-5-6-11(2)17(10)14-8-12(15(18)20-3)7-13(9-14)16(19)21-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOURHPSUPAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2875857.png)
![2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide](/img/structure/B2875858.png)




![2,6-dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2875870.png)

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)

![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)

![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)
